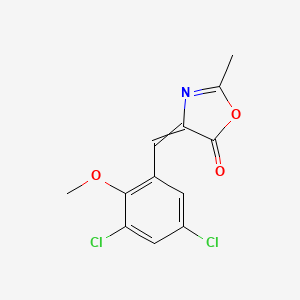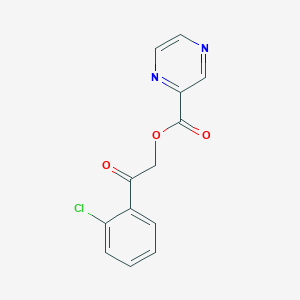![molecular formula C15H16Cl2N2 B5877311 (3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5877311.png)
(3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine, also known as DCB-PET, is a compound that has been extensively studied for its potential applications in the field of neuroscience. It is a selective agonist of the α7 nicotinic acetylcholine receptor, which has been implicated in a variety of neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). In
作用机制
(3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine acts as a selective agonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely distributed throughout the nervous system. Activation of the α7 receptor leads to an influx of calcium ions into the cell, which can trigger a variety of downstream signaling pathways. (3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine has been shown to enhance the activity of the α7 receptor, leading to increased calcium influx and improved cognitive function.
Biochemical and Physiological Effects:
(3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine has been shown to improve cognitive function in animal models of Alzheimer's disease, schizophrenia, and ADHD. It has also been studied for its potential as a treatment for nicotine addiction. (3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine has been shown to enhance the activity of the α7 nicotinic acetylcholine receptor, leading to increased calcium influx and improved cognitive function. It has also been shown to increase the release of dopamine in the brain, which may contribute to its potential as a treatment for nicotine addiction.
实验室实验的优点和局限性
One of the main advantages of (3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine is its selectivity for the α7 nicotinic acetylcholine receptor, which allows for more precise targeting of this receptor in experiments. However, (3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine has some limitations as well. It is a relatively new compound, and more research is needed to fully understand its potential applications and limitations. Additionally, (3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine is a synthetic compound, which may limit its use in certain experiments.
未来方向
There are several potential future directions for research on (3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine. One area of interest is its potential as a treatment for nicotine addiction. (3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine has been shown to increase dopamine release in the brain, which may help reduce cravings for nicotine. Another area of interest is its potential as a treatment for Alzheimer's disease. (3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine has been shown to improve cognitive function in animal models of Alzheimer's disease, and more research is needed to determine its potential as a treatment for this condition. Finally, (3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine may have potential applications in the treatment of other neurological disorders, such as schizophrenia and ADHD. Further research is needed to fully understand the potential of this compound in these areas.
合成方法
The synthesis of (3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine involves several steps, starting with the reaction of 3,4-dichlorobenzyl chloride with N-methyl-2-pyrrolidone to form 3,4-dichlorobenzyl N-methylpyrrolidone. This intermediate is then reacted with ethyl 2-bromopyridine-4-carboxylate to form (3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine. The final product is purified using column chromatography and characterized using NMR and mass spectrometry.
科学研究应用
(3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine has been extensively studied for its potential applications in the field of neuroscience. It is a selective agonist of the α7 nicotinic acetylcholine receptor, which has been implicated in a variety of neurological disorders. (3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine has been shown to improve cognitive function in animal models of Alzheimer's disease, schizophrenia, and ADHD. It has also been studied for its potential as a treatment for nicotine addiction.
属性
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2/c1-19(9-7-13-4-2-3-8-18-13)11-12-5-6-14(16)15(17)10-12/h2-6,8,10H,7,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNFAQMNKBRVMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198677 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(3,4-Dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5877230.png)
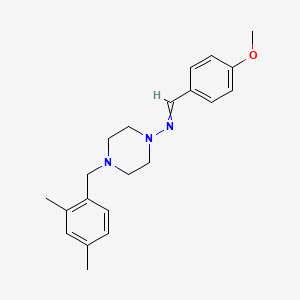
![N-(2-methoxy-5-{[methyl(phenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5877247.png)
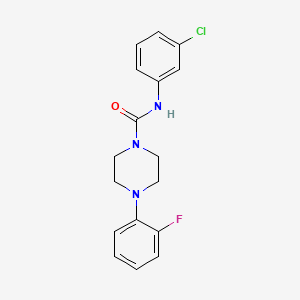
![N-(4-fluorophenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5877268.png)

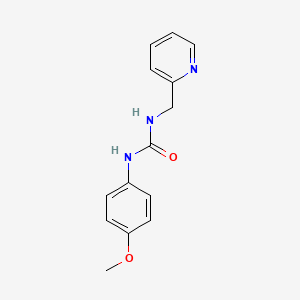
![5-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5877298.png)
![N'-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5877300.png)


